molecular formula C6H4BIN2O2 B14086602 (2-Cyano-6-iodopyridin-4-yl)boronic acid

(2-Cyano-6-iodopyridin-4-yl)boronic acid

Cat. No.: B14086602
M. Wt: 273.83 g/mol
InChI Key: AUBBXZKPUMXCCI-UHFFFAOYSA-N
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Description

(2-Cyano-6-iodopyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C6H4BIN2O2 and a molecular weight of 273.83 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-6-iodopyridin-4-yl)boronic acid typically involves the borylation of 2-cyano-6-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods can involve the use of organolithium or Grignard reagents followed by electrophilic borylation .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-6-iodopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Corresponding alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Cyano-6-iodopyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyano-6-iodopyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.

    4-Bromophenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.

    2-Cyano-4-fluoropyridine: Similar in structure but with a fluorine atom instead of iodine.

Uniqueness

(2-Cyano-6-iodopyridin-4-yl)boronic acid is unique due to its combination of a cyano group, an iodine atom, and a boronic acid group, which provides distinct reactivity and versatility in various chemical transformations .

Properties

Molecular Formula

C6H4BIN2O2

Molecular Weight

273.83 g/mol

IUPAC Name

(2-cyano-6-iodopyridin-4-yl)boronic acid

InChI

InChI=1S/C6H4BIN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2,11-12H

InChI Key

AUBBXZKPUMXCCI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)I)C#N)(O)O

Origin of Product

United States

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